![molecular formula C₁₅H₂₂N₄O₄ B1147356 [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate CAS No. 174455-55-1](/img/structure/B1147356.png)

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate is a synthetic derivative of the purine nucleoside, adenosine. It is a potent agonist of the adenosine A1 receptor, which is present in many tissues of the body, including the brain and heart. Adenosine is a naturally occurring nucleoside that acts as a neurotransmitter in the central and peripheral nervous systems. [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate has been studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, central nervous system disorders, and metabolic disorders.

Scientific Research Applications

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate has been studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, central nervous system disorders, and metabolic disorders. In particular, it has been studied for its potential to treat hypertension, angina, and arrhythmias. It has also been studied for its potential to reduce inflammation and oxidative stress, as well as its potential to act as an anti-cancer agent. Additionally, it has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate is a potent agonist of the adenosine A1 receptor, which is present in many tissues of the body, including the brain and heart. It binds to the receptor and activates it, resulting in the release of various neurotransmitters, such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in various physiological processes, such as regulating heart rate, blood pressure, and inflammation.

Biochemical and Physiological Effects

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to act as an anti-cancer agent. Additionally, it has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure, improving heart rate, and reducing arrhythmias. It has also been shown to have beneficial effects on the central nervous system, including improving cognitive function and reducing symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate has several advantages for use in laboratory experiments. It is a stable compound, which makes it easy to store and handle. Additionally, it is available commercially, which makes it easy to obtain in the necessary quantities. Furthermore, it is relatively inexpensive, which makes it an attractive option for laboratory experiments.

However, there are also some limitations to consider when using [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate in laboratory experiments. It is a synthetic compound, which means that its effects may not be the same as those of natural adenosine. Additionally, its effects may vary depending on the dose and the duration of exposure. Finally, it

Synthesis Methods

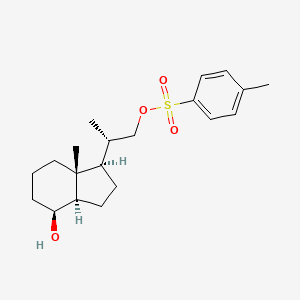

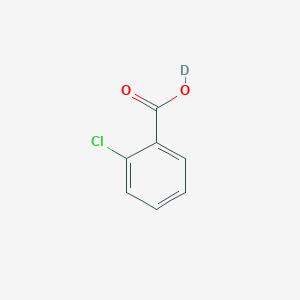

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate can be synthesized through a two-step process. The first step involves the formation of the purine derivative, 6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-ol, by reacting 3,7-dimethyl-2,6-dioxopurin-1-yl acetate with an alcohol in the presence of a base. The second step involves the acetylation of the purine derivative to form [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate.

properties

IUPAC Name |

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-10(23-11(2)20)7-5-6-8-19-14(21)12-13(16-9-17(12)3)18(4)15(19)22/h9-10H,5-8H2,1-4H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTCMPQBQCXKHK-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester](/img/no-structure.png)

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)